molecular formula C17H24O4 B5726203 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid

Cat. No. B5726203
M. Wt: 292.4 g/mol
InChI Key: RAZSEJVMEZNGOE-UHFFFAOYSA-N
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Description

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid, also known as TBE-5, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TBE-5 belongs to the family of dicarboxylic acids and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also activates the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is also relatively safe and has low toxicity. However, the limitations of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid include its limited solubility in aqueous solutions and its potential interactions with other compounds.

Future Directions

There are several future directions for the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid. Further research is needed to fully understand the mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid and its potential therapeutic applications. The development of new formulations and delivery systems for 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid could also improve its effectiveness and bioavailability. Additionally, the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid in animal models and clinical trials could provide valuable insights into its safety and efficacy.

Synthesis Methods

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylacetic acid with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization. The synthesis method of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been optimized to achieve high yields and purity.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.

properties

IUPAC Name

3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2,3)14-8-6-12(7-9-14)4-5-13(10-15(18)19)11-16(20)21/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEJVMEZNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Tert-butylphenyl)ethyl]pentanedioic acid

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